molecular formula C20H15FN4O2S B2597868 N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)-5-methylisoxazole-4-carboxamide CAS No. 1797334-60-1

N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)-5-methylisoxazole-4-carboxamide

Cat. No. B2597868
CAS RN: 1797334-60-1
M. Wt: 394.42
InChI Key: YWSORSBNEHXODI-UHFFFAOYSA-N
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Description

“N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)-5-methylisoxazole-4-carboxamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Molecular Structure Analysis

The thiazole ring in the compound has sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . This MEP surface plays a significant role in drug–target protein interaction .

Scientific Research Applications

Anticancer Activity

Compounds with a similar structure have been found to have potential anticancer activity . For example, a compound with a similar structure was designed to work as a selective degrader of histone deacetylase-3 (HDAC3), which is a potential target for cancer treatment .

Antimicrobial Activity

Thiazole nucleus, a component of the compound, has been reported to exhibit antimicrobial activity . This could potentially be applied to the development of new antimicrobial drugs.

Anti-inflammatory Activity

Thiazole derivatives have been found to have anti-inflammatory activity . This suggests that the compound could potentially be used in the treatment of inflammatory diseases.

Antiviral Activity

Compounds with a similar structure have been found to have antiviral activity . This could potentially be applied to the development of new antiviral drugs.

Antifungal Activity

Thiazole nucleus, a component of the compound, has been reported to exhibit antifungal activity . This could potentially be applied to the development of new antifungal drugs.

Antitubercular Activity

Thiazole nucleus, a component of the compound, has been reported to exhibit antitubercular activity . This could potentially be applied to the development of new antitubercular drugs.

Mechanism of Action

The mechanism of action of thiazole derivatives can vary depending on the specific substituents on the thiazole ring . They can exhibit a wide range of biological activities, such as anti-inflammatory, antitumor, antiviral, anticonvulsant antimycobacterial, antimicrobial, antidiabetic, and antioxidant .

Future Directions

Thiazole derivatives have shown promising results in various areas of medicinal chemistry and drug discovery research . Future research could focus on synthesizing compounds containing the thiazole ring with variable substituents as target structures, and evaluating their biological activities .

properties

IUPAC Name

N-[3-[2-(2-fluoroanilino)-1,3-thiazol-4-yl]phenyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O2S/c1-12-15(10-22-27-12)19(26)23-14-6-4-5-13(9-14)18-11-28-20(25-18)24-17-8-3-2-7-16(17)21/h2-11H,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSORSBNEHXODI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=CC=CC(=C2)C3=CSC(=N3)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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